molecular formula C18H18F3N5O2 B2541478 1-((1-(1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034544-57-3

1-((1-(1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2541478
CAS No.: 2034544-57-3
M. Wt: 393.37
InChI Key: SAIYYCPZISRQFA-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an azetidine ring, a 1,2,3-triazole moiety, and a pyrrolidin-2-one scaffold, with a 3-(trifluoromethyl)benzoyl group as a key substituent. The azetidine-triazole linkage suggests synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole and pyrrolidinone moieties may facilitate hydrogen bonding and conformational flexibility, critical for target interactions .

Properties

IUPAC Name

1-[[1-[1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O2/c19-18(20,21)13-4-1-3-12(7-13)17(28)25-10-15(11-25)26-9-14(22-23-26)8-24-6-2-5-16(24)27/h1,3-4,7,9,15H,2,5-6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIYYCPZISRQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interactions with multiple targets. The exact pathways and their downstream effects are currently unknown.

Action Environment

Environmental factors such as pH, temperature, and presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown.

Biological Activity

The compound 1-((1-(1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several significant structural motifs:

  • Trifluoromethyl group : Enhances lipophilicity and may improve membrane permeability.
  • Azetidine ring : Contributes to the compound's structural rigidity and biological interactions.
  • Triazole moiety : Often associated with antimicrobial and anticancer properties.

The molecular formula for this compound is C16H18F3N5OC_{16}H_{18}F_3N_5O, with a molecular weight of approximately 373.34 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antiviral Activity : Preliminary studies suggest potential efficacy against various viruses, including HIV and HCV. The mechanism may involve inhibition of viral replication through interference with viral enzymes or host cell factors .
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation, particularly in prostate cancer models. Cytotoxicity assays indicate effective concentrations in the low micromolar range .
  • Anti-inflammatory Effects : Some derivatives of similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory activity .

The proposed mechanisms of action for 1-((1-(1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one include:

  • Enzyme Inhibition : The azetidine and triazole components may interact with specific enzymes involved in viral replication or cancer cell metabolism.
  • Receptor Modulation : The compound may bind to cellular receptors, altering signaling pathways that promote cell growth or viral replication.
  • Membrane Permeability : The trifluoromethyl group enhances the ability of the compound to penetrate cellular membranes, facilitating interaction with intracellular targets .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • The presence of the trifluoromethyl group significantly enhances lipophilicity, which correlates with increased cellular uptake.
Structural FeatureEffect on Activity
TrifluoromethylIncreased lipophilicity and membrane permeability
Azetidine RingProvides structural stability and potential enzyme interaction
Triazole MoietyAssociated with antimicrobial activity

Case Studies

Several studies have explored the biological activity of compounds structurally related to 1-((1-(1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one:

  • Antiviral Studies : A series of biaryl amide derivatives were synthesized and tested for anti-HCV activity, revealing significant SAR insights that could apply to our compound .
  • Cytotoxicity Assays : Mannich bases similar to our compound were evaluated against prostate cancer cells (PC-3), demonstrating IC50 values that suggest promising anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s structural uniqueness lies in its trifluoromethylbenzoyl-azetidine-triazole-pyrrolidinone architecture. Below is a comparative analysis with analogues from the literature:

Compound Structural Features Synthesis Method Key Differences
Target Compound Azetidine-triazole-pyrrolidinone with 3-(trifluoromethyl)benzoyl CuAAC click chemistry Unique trifluoromethylbenzoyl-azetidine core; triazole-pyrrolidinone linkage
4-[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one Benzimidazole-pyrrolidinone with 2-fluorobenzyl Traditional heterocycle synthesis Replaces triazole with benzimidazole; lacks azetidine and trifluoromethyl groups
1-[1-(1-([6-(Trifluoromethyl)pyridin-3-yl]carbonyl)azetidin-3-yl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one Azetidine-piperidine-benzimidazolone with 6-(trifluoromethyl)pyridinyl Multi-step coupling Substitutes triazole with benzimidazolone; piperidine instead of pyrrolidinone
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole Oxadiazole-pyrrolidine with phenylethyl and pyridyl Oxadiazole ring formation Uses oxadiazole instead of triazole; lacks azetidine and trifluoromethyl groups

Computational Similarity Assessment

Using molecular fingerprinting (e.g., Morgan fingerprints) and Tanimoto coefficients, the target compound shows moderate similarity (Tanimoto ~0.4–0.6) to analogues with azetidine or triazole motifs. However, its trifluoromethylbenzoyl group introduces distinct pharmacophoric features, reducing similarity to non-fluorinated derivatives .

Q & A

Q. Advanced

  • Microwave-Assisted Synthesis : Accelerates CuAAC reactions (e.g., 50°C, 16 hours → 1 hour) with improved regioselectivity .
  • Catalyst Screening : Pd₂(dba)₃/SPhos enhances coupling efficiency for aryl halides .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while THF/water mixtures reduce side reactions .

How does X-ray crystallography resolve structural ambiguities?

Q. Advanced

  • Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) minimizes errors in electron density maps .
  • Refinement with SHELXL : Anisotropic displacement parameters and twin refinement address disorder in trifluoromethyl or triazole groups .
  • Validation : PLATON or MoPro checks for overfitting, while R-factor convergence (<5%) ensures reliability .

What role does the trifluoromethyl group play in reactivity?

Q. Advanced

  • Electron-Withdrawing Effects : Enhances electrophilicity of the benzoyl group, facilitating nucleophilic acyl substitutions .
  • Metabolic Stability : The CF₃ group reduces oxidative metabolism, a critical consideration in pharmacokinetic studies .
  • Crystallographic Impact : Its strong electron density can mask nearby atoms, necessitating high-resolution data .

How are conformational dynamics of the azetidine ring studied?

Q. Advanced

  • DFT Calculations : Assess ring puckering and strain (e.g., 25–30 kJ/mol for azetidine vs. 5 kJ/mol for pyrrolidine) .
  • NOESY NMR : Detects through-space interactions between azetidine protons and adjacent groups, revealing preferred conformers .
  • Biological Implications : Strain in the azetidine ring may enhance binding affinity to target proteins by pre-organizing the molecule .

How to resolve discrepancies between NMR and crystallographic data?

Q. Advanced

  • Dynamic Effects : NMR captures time-averaged conformers, while crystallography shows static structures. Use variable-temperature NMR to detect fluxional behavior .
  • Hirshfeld Surface Analysis : Identifies intermolecular interactions (e.g., C–H···O) in crystals that may stabilize non-equilibrium conformations .
  • Complementary Techniques : Pair solid-state NMR with X-ray data to reconcile differences .

What mechanistic insights guide triazole-azetidine coupling?

Q. Advanced

  • Kinetic Studies : Monitor Cu(I) intermediate formation via UV-vis spectroscopy during CuAAC .
  • DFT Transition States : Predict regioselectivity (1,4- vs. 1,5-triazole) based on alkyne/azide orbital overlap .
  • Steric Effects : Bulky substituents on azetidine (e.g., benzoyl groups) favor 1,4-triazole formation .

How is the biological activity of this compound evaluated?

Q. Advanced

  • Docking Studies : AutoDock or Glide simulates binding to targets (e.g., kinases) using the triazole as a hydrogen bond acceptor .
  • SAR Analysis : Compare analogs with varying substituents (e.g., morpholine vs. piperidine) to identify pharmacophores .
  • ADMET Profiling : LC-MS quantifies metabolic stability in liver microsomes, leveraging the CF₃ group’s resistance to oxidation .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Advanced

  • Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water) .
  • Toxic Byproducts : Monitor residual copper via ICP-MS (<10 ppm) .
  • Batch Consistency : Use process analytical technology (PAT) for real-time reaction monitoring .

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